2-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine
Description
2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine is a 1,3,5-triazine derivative featuring three distinct substituents:
- Position 2: A 4-(2-chlorobenzenesulfonyl)piperazine group, introducing sulfonyl and chlorophenyl moieties.
- Position 6: A morpholine group, contributing to solubility and conformational flexibility.
Triazine derivatives are widely explored in medicinal chemistry due to their structural versatility, enabling modifications for targeted biological activity, such as kinase inhibition or antimicrobial effects .
Properties
IUPAC Name |
4-[4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-yl-1,3,5-triazin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN8O3S/c21-16-3-1-2-4-17(16)33(30,31)29-9-7-26(8-10-29)18-23-19(27-11-13-32-14-12-27)25-20(24-18)28-6-5-22-15-28/h1-6,15H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNWDWJGISBROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)S(=O)(=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. The process may include:
Formation of the Piperazine Derivative: This step involves the reaction of piperazine with 2-chlorobenzenesulfonyl chloride under basic conditions to form the piperazine derivative.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal and ammonia.
Formation of the Triazine Ring: The triazine ring is typically formed through a cyclization reaction involving cyanuric chloride and appropriate amines.
Assembly of the Final Compound: The final step involves the coupling of the piperazine derivative, imidazole, and triazine components under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene ring, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
2-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its effects on biological systems and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Triazine Cores
The compound is compared to structurally related 1,3,5-triazines with variations in substituent groups (Table 1).
Table 1. Structural and Physicochemical Comparison of Triazine Derivatives
Key Observations :
- Target vs. The methoxyphenyl group in the analogue may enhance UV absorption, a property leveraged in sunscreen agents.
- Target vs. Difluoromethyl-Benzimidazole Triazine : Both share a morpholine group, but the target’s imidazole and sulfonyl-piperazine substituents offer distinct hydrogen-bonding and electronic profiles. The difluoromethyl group in the analogue may improve metabolic stability.
Physicochemical Properties
Data from chromatographic analyses (e.g., retention times) highlight substituent effects on hydrophobicity:
Table 2. Chromatographic Behavior of Triazine Analogues
- The target compound’s sulfonyl-piperazine group likely increases polarity, which would result in a shorter retention time compared to ethylhexyloxy-substituted triazines.
Pharmacological Implications
While specific activity data for the target compound is unavailable in the provided evidence, structural trends suggest:
- Sulfonyl-Piperazine Group : May enhance binding to serine/threonine kinases or sulfotransferases due to sulfonyl’s electron-withdrawing nature .
- Imidazole vs. Benzimidazole : Imidazole’s smaller size may improve penetration into hydrophobic binding pockets, whereas benzimidazole’s bulk could limit bioavailability .
- Morpholine vs. Methoxyphenyl : Morpholine’s oxygen atom improves water solubility, critical for oral absorption, while methoxyphenyl contributes to π-π stacking in hydrophobic environments .
Biological Activity
The compound 2-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine is a novel heterocyclic compound that has garnered attention for its potential pharmacological applications. This article delves into its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic uses.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes piperazine, imidazole, and morpholine moieties. The presence of the chlorobenzenesulfonyl group is significant for its biological activity.
Antibacterial Activity
Research indicates that compounds similar to the target molecule exhibit significant antibacterial properties. For instance, studies have shown that derivatives with sulfonamide functionalities can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity .
In vitro assays reveal that the compound may act against resistant bacterial strains through mechanisms involving disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In a study involving various synthesized compounds bearing similar moieties, some exhibited potent AChE inhibitory activity with IC50 values as low as . This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.
Additionally, the compound's urease inhibitory activity could have implications in managing infections caused by urease-producing bacteria, which are often associated with urinary tract infections.
Case Study 1: Antibacterial Efficacy
A recent study synthesized several derivatives based on the triazine core and tested their antibacterial efficacy against a panel of pathogens. The results indicated that certain derivatives showed significant inhibition zones in agar diffusion assays, particularly against Gram-negative bacteria. The mechanism was hypothesized to involve interference with bacterial protein synthesis pathways.
Case Study 2: Enzyme Inhibition Profile
In another study focusing on enzyme inhibition, derivatives of the compound were tested for their effects on AChE and urease. The most active compounds demonstrated IC50 values significantly lower than standard inhibitors like thiourea, indicating a promising lead for further development in enzyme-targeted therapies .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
